RpiB Substrate vs. Inhibitor Activity
D-Allose 6-phosphate demonstrates divergent functional roles with type B ribose-5-phosphate isomerases from different bacterial species. Kinetic studies reveal that E. coli RpiB efficiently catalyzes the isomerization of All6P to D-allulose 6-phosphate, whereas the M. tuberculosis RpiB enzyme cannot catalyze this reaction [1]. Instead, All6P acts as a competitive inhibitor of the M. tuberculosis enzyme in its action on ribose-5-phosphate, a distinction explained by active-site structural differences identified via X-ray crystallography [1].
| Evidence Dimension | Enzymatic substrate processing capability |
|---|---|
| Target Compound Data | Efficiently catalyzed by E. coli RpiB; acts as competitive inhibitor of M. tuberculosis RpiB |
| Comparator Or Baseline | E. coli RpiB: functional All6P isomerase; M. tuberculosis RpiB: no catalytic activity with All6P |
| Quantified Difference | Qualitative functional dichotomy (substrate vs. inhibitor) |
| Conditions | Recombinant enzyme kinetic assays; X-ray co-crystallography with All6P |
Why This Matters
This species-specific functional divergence enables All6P to serve as both a metabolic tracer for rare sugar pathway studies in E. coli systems and as a selective inhibitor for M. tuberculosis target validation.
- [1] Roos AK, Mariano S, Kowalinski E, Salmon L, Mowbray SL. D-ribose-5-phosphate isomerase B from Escherichia coli is also a functional D-allose-6-phosphate isomerase, while the Mycobacterium tuberculosis enzyme is not. J Mol Biol. 2008;382(3):667-679. PMID: 18640127. View Source
